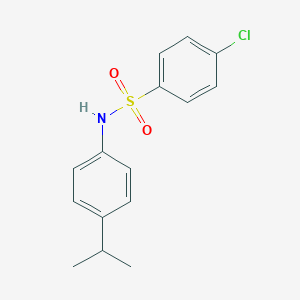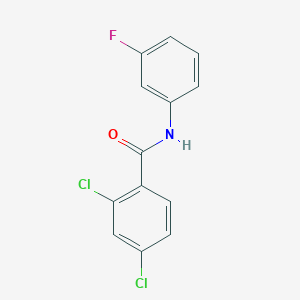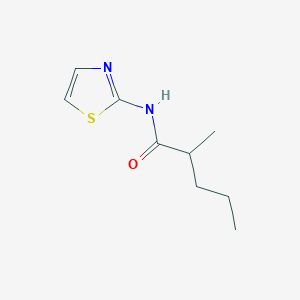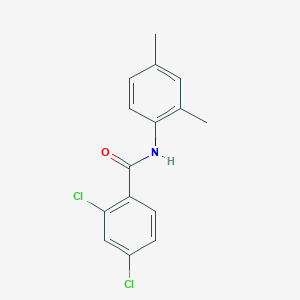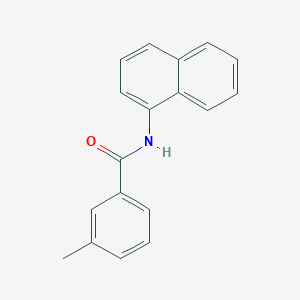![molecular formula C20H28N2O4S B270790 N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as DMAC, is a synthetic compound that has been used extensively in scientific research. It is a bicyclic ketone that is structurally similar to cycloheximide, a well-known antibiotic. DMAC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Mechanism of Action
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects by binding to specific targets within cells. Its mechanism of action is similar to that of cycloheximide, as both compounds bind to the ribosome and inhibit protein synthesis. This compound has also been shown to inhibit the activity of certain kinases, such as PKCα and PKCδ, by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, which can lead to the accumulation of misfolded or unfolded proteins within cells. This can trigger the unfolded protein response, which is a cellular stress response that can lead to apoptosis. This compound has also been shown to inhibit the activity of certain kinases, which can affect cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of RNA polymerase II, which is important in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory. It has a high degree of selectivity for its targets, which allows for precise manipulation of cellular processes. Additionally, this compound has a relatively low toxicity, which makes it a safe tool for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which means that it must be continuously administered to cells in order to maintain its effects. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the development of more selective analogs of this compound that can target specific kinases or other cellular targets. Another area of interest is the use of this compound in combination with other drugs, in order to enhance its effects or reduce its toxicity. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of cancer or other diseases that involve dysregulated protein synthesis or cell signaling pathways.
Synthesis Methods
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1,7-dione. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to form this compound.
Scientific Research Applications
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been used in a variety of scientific research applications, including the study of protein synthesis, cell signaling, and gene expression. It has been shown to inhibit protein synthesis by binding to the ribosome, thereby preventing the formation of peptide bonds. This compound has also been shown to inhibit the activity of certain kinases, which are important in cell signaling pathways. Additionally, this compound has been used as a tool to study the regulation of gene expression, as it can inhibit the activity of RNA polymerase II.
properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H28N2O4S/c1-13-7-8-14(27(25,26)22(5)6)11-15(13)21-17(24)20-10-9-19(4,16(23)12-20)18(20,2)3/h7-8,11H,9-10,12H2,1-6H3,(H,21,24) |
InChI Key |
YIBMUIHHMYIIKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
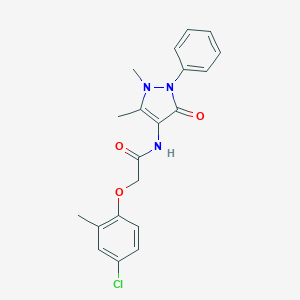
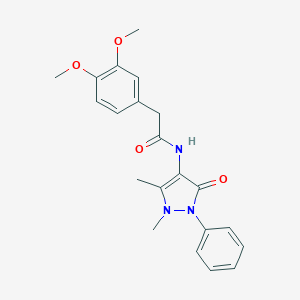
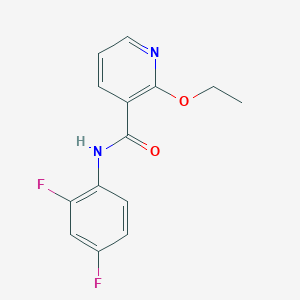

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
